6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine
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Overview
Description
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: Known for its analgesic and anti-inflammatory properties.
2-Amino-3-cyano pyridines: Exhibits significant pharmaceutical and biological activities.
Uniqueness
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is unique due to its fused furo-pyrimidine ring system, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
887592-50-9 |
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Molecular Formula |
C12H6BrClN2O |
Molecular Weight |
309.54 g/mol |
IUPAC Name |
6-(3-bromophenyl)-4-chlorofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H |
InChI Key |
ADOXWAZULQPWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(O2)N=CN=C3Cl |
Origin of Product |
United States |
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